molecular formula H24Na3O16V B8022608 Sodium orthovanadate dodecahydrate

Sodium orthovanadate dodecahydrate

Cat. No.: B8022608
M. Wt: 400.09 g/mol
InChI Key: SULDOELCMZPLPA-UHFFFAOYSA-N
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Description

Sodium orthovanadate dodecahydrate (CAS 13721-39-6) is a potent, broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and ATPases. It functions as a phosphate analogue, competitively binding to the active sites of these enzymes, making it an invaluable tool for elucidating phosphorylation-dependent signaling pathways in cellular research. Its mechanism involves forming divanadate complexes that can coordinate with essential metal ions like Ca²⁺ and Mg²⁺, which are central to the activity of phosphatases regulating processes like bacterial cell wall synthesis . Recent research has highlighted its specific applications and mechanisms. A 2024 study detailed a novel antimicrobial mechanism, demonstrating that sodium orthovanadate kills bacteria like E. coli by attacking cell wall growth and development, leaving the outer membrane intact . Furthermore, its role in inflammatory signaling has been clarified: it suppresses the AKT-IKKβ-NF-κB signaling axis by directly inhibiting the phosphatase activity of PP1α and PP2A, thereby downregulating the expression of pro-inflammatory genes in immune cells . This makes it a critical compound for studying diabetes, cancer signaling, and immune responses. The dodecahydrate form offers enhanced solubility for aqueous buffer systems. For optimal activity as a phosphatase inhibitor, a recommended preparation step involves boiling the solution and adjusting the pH to approximately 10 to depolymerize any decavanadate species into the active monovanadate form . This product is intended for Research Use Only and is not approved for human or therapeutic use.

Properties

IUPAC Name

trisodium;trioxido(oxo)vanadium;dodecahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Na.12H2O.4O.V/h;;;12*1H2;;;;;/q3*+1;;;;;;;;;;;;;;3*-1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULDOELCMZPLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H24Na3O16V
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Alkaline Fusion of Vanadium(V) Oxide and Sodium Carbonate

The anhydrous form of sodium orthovanadate (\ceNa3VO4\ce{Na3VO4}) is commonly synthesized through high-temperature fusion of vanadium(V) oxide (\ceV2O5\ce{V2O5}) and sodium carbonate (\ceNa2CO3\ce{Na2CO3}). This method, detailed in Supniewski’s Inorganic Preparative Chemistry , involves the following steps:

  • Stoichiometric Mixing : Combine \pu36.4g\pu{36.4 g} of \ceV2O5\ce{V2O5} and \pu63.6g\pu{63.6 g} of \ceNa2CO3\ce{Na2CO3} in a nickel crucible.

  • Fusion : Heat the mixture at \pu850866C\pu{850–866^\circ C} until a homogeneous melt forms, free of \ceCO2\ce{CO2} bubbles.

  • Cooling and Hydration : Pour the melt onto a cold plate, allowing it to solidify into a colorless mass. The intermediate product transitions through dark green and yellow phases before stabilizing as anhydrous \ceNa3VO4\ce{Na3VO4}.

  • Crystallization : Dissolve the pulverized melt in minimal cold water, filter, and layer with ethanol to precipitate \ceNa3VO416H2O\ce{Na3VO4·16H2O}. Adjusting the ethanol-to-water ratio and crystallization time can yield the dodecahydrate form .

Critical Parameters :

  • Temperature Control : Excess heat degrades vanadate ions into polyvanadates.

  • Solvent Composition : Ethanol induces supersaturation, favoring hydrate formation. Higher ethanol volumes (3:1\geq 3:1 ethanol-to-water) promote \ceNa3VO412H2O\ce{Na3VO4·12H2O} over higher hydrates .

ParameterValue/RangeImpact on Product
Fusion Temperature\pu850866C\pu{850–866^\circ C}Ensures complete decarbonation
Ethanol Volume3–4× water volumeControls hydrate stoichiometry
Crystallization Time24–48 hoursMaximizes crystal size/purity

A widely cited method involves dissolving \ceV2O5\ce{V2O5} in concentrated sodium hydroxide (\ceNaOH\ce{NaOH}):

\ceV2O5+6NaOH>2Na3VO4+3H2O\ce{V2O5 + 6 NaOH -> 2 Na3VO4 + 3 H2O}

Procedure :

  • Dissolution : Gradually add \ceV2O5\ce{V2O5} to a boiling \ceNaOH\ce{NaOH} solution (\pu6M\pu{6 M}), maintaining a final pH of 10–12.

  • Depolymerization : Boil the solution until decavanadate ions (\ceV10O286\ce{V10O28^{6-}}) depolymerize into monomeric \ceVO43\ce{VO4^{3-}}, indicated by a color shift from yellow to colorless .

  • Crystallization : Concentrate the solution under reduced pressure and cool to \pu4C\pu{4^\circ C} to precipitate \ceNa3VO412H2O\ce{Na3VO4·12H2O}.

Validation :

  • pH Dependence : At pH < 9, polyvanadates dominate, necessitating repeated boiling and pH adjustment to stabilize \ceVO43\ce{VO4^{3-}} .

  • Yield Optimization : Slow cooling (\pu0.1C/min\pu{0.1^\circ C/min}) increases crystal size, achieving yields of 75–85% .

Conversion from Sodium Pyrovanadate

Sodium pyrovanadate (\ceNa4V2O7\ce{Na4V2O7}) serves as a precursor for \ceNa3VO412H2O\ce{Na3VO4·12H2O} through alkaline hydrolysis:

\ceNa4V2O7+2NaOH<=>2Na3VO4+H2O\ce{Na4V2O7 + 2 NaOH <=> 2 Na3VO4 + H2O}

Steps :

  • Preparation of \ceNa4V2O7\ce{Na4V2O7} : Heat \ceV2O5\ce{V2O5} with \ceNa2CO3\ce{Na2CO3} in a 1:2 molar ratio at \pu700C\pu{700^\circ C}.

  • Hydrolysis : Dissolve \ceNa4V2O7\ce{Na4V2O7} in excess \ceNaOH\ce{NaOH} (\pu4M\pu{4 M}), reflux for 2 hours, and filter.

  • Crystallization : Evaporate the filtrate at \pu60C\pu{60^\circ C} until \ceNa3VO412H2O\ce{Na3VO4·12H2O} crystals form .

Advantages :

  • Purity : Avoids intermediate hydrates, yielding >90% \ceNa3VO412H2O\ce{Na3VO4·12H2O}.

  • Scalability : Suitable for industrial batches due to minimal side products.

Hydration State Control and Analytical Characterization

The hydration state of sodium orthovanadate depends on crystallization conditions:

Hydrate FormSynthesis ConditionStability
\ceNa3VO412H2O\ce{Na3VO4·12H2O}Crystallization from \ceNaOH\ce{NaOH} (pH 10–12)Stable at \pu4C\pu{4^\circ C}
\ceNa3VO416H2O\ce{Na3VO4·16H2O}Ethanol precipitation (3:1 ethanol:water)Converts to 12H2O on drying

Analytical Techniques :

  • XRD : Confirms monoclinic crystal structure (a=\pu10.2A˚a = \pu{10.2 Å}, b=\pu8.7A˚b = \pu{8.7 Å}, c=\pu9.1A˚c = \pu{9.1 Å}) .

  • Thermogravimetry (TGA) : Shows stepwise water loss at \pu110150C\pu{110–150^\circ C} (12H2O → 2H2O) .

Challenges and Mitigation Strategies

  • Polyvanadate Contamination :

    • Cause : Incomplete depolymerization at neutral pH.

    • Solution : Boil solutions at pH 10–12 and add EDTA to chelate residual vanadium species .

  • Hydrate Instability :

    • Cause : Ambient moisture absorption.

    • Solution : Store crystals in desiccators with \ceP2O5\ce{P2O5} .

Chemical Reactions Analysis

Types of Reactions

Sodium orthovanadate dodecahydrate undergoes several types of chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions due to the variable oxidation states of vanadium.

    Substitution: It can undergo substitution reactions where the vanadate ion is replaced by other anions or ligands.

Common Reagents and Conditions

Common reagents used in reactions with sodium orthovanadate include acids and bases, which can alter the pH and lead to the formation of different vanadate species. For example, at high pH, VO₄³⁻ ions exist in equilibrium with HVO₄²⁻, while at lower pH, condensation reactions can lead to the formation of polyoxovanadates .

Major Products Formed

The major products formed from reactions involving sodium orthovanadate depend on the specific reaction conditions. For instance, in acidic conditions, decavanadate species may form, while in basic conditions, monovanadate species are more prevalent .

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition

Sodium orthovanadate dodecahydrate is widely recognized for its role as a competitive inhibitor of various phosphatases, particularly protein-tyrosine phosphatases (PTPs). These enzymes play crucial roles in cellular signaling by removing phosphate groups from tyrosine residues on proteins. The inhibition of PTPs by sodium orthovanadate mimics the action of phosphate, thus altering signaling pathways involved in cell proliferation and differentiation .

  • Mechanism of Action : The compound acts by binding to the active site of PTPs, effectively blocking substrate access and leading to increased phosphorylation levels within cells. This property makes it a valuable tool for studying signal transduction mechanisms .

1.2 Cancer Research

In cancer research, sodium orthovanadate has been employed to explore mechanisms of apoptosis and cell migration. Studies have shown that it can suppress p53-mediated apoptosis triggered by radiation exposure, thereby reducing the adverse effects associated with hematopoietic syndrome in irradiated models . Additionally, when combined with menadione, it has been observed to prevent the migration of glioma cells in response to anti-cancer drugs, suggesting potential applications in cancer therapy .

Energy Storage Applications

2.1 Sodium-Ion Batteries

This compound is being investigated as a precursor for synthesizing materials used in sodium-ion batteries (NIBs), which are considered promising alternatives to lithium-ion batteries due to their abundance and lower cost. Recent studies have demonstrated that sodium vanadium fluorophosphates (NVFPs), derived from sodium orthovanadate, exhibit enhanced electrochemical performance as cathode materials .

  • Electrochemical Performance : The synthesized NVFPs showed a capacity exceeding theoretical limits due to improved crystallization and additional sodium storage sites during synthesis. This advancement indicates the potential for industrial applications in large-scale energy storage systems .

Synthesis and Material Science

3.1 Catalysis

Sodium orthovanadate serves as a precursor in the synthesis of various vanadium-based catalysts used in organic reactions. For instance, it can be transformed into vanadium-MCM-48, which is utilized as a catalyst for the oxidation of styrene to benzaldehyde . This application highlights its significance in green chemistry and sustainable processes.

3.2 Nanomaterials

The compound is also instrumental in producing nanostructured vanadium oxide materials through methods such as glycothermal synthesis. These nanorods exhibit unique properties suitable for applications in electronics and photonics .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
BiochemistryInhibitor of protein-tyrosine phosphatasesAlters phosphorylation signaling pathways
Cancer ResearchSuppression of p53-mediated apoptosisReduces radiation-induced damage
Energy StoragePrecursor for sodium vanadium fluorophosphatesEnhances electrochemical performance in NIBs
CatalysisCatalyst for organic reactionsFacilitates oxidation reactions
NanomaterialsSynthesis of nanostructured vanadium oxidesUnique electronic and photonic properties

Mechanism of Action

The mechanism of action of sodium orthovanadate dodecahydrate involves its ability to mimic phosphate ions. This allows it to competitively inhibit enzymes that normally interact with phosphate, such as ATPases and phosphatases. By inhibiting these enzymes, sodium orthovanadate can disrupt various cellular processes, including signal transduction and energy metabolism .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sodium Orthovanadate and Analogous Compounds

Compound Formula Molecular Weight Key Features
Sodium orthovanadate dodecahydrate Na₃VO₄·12H₂O 400.09 Strongly alkaline, phosphate-mimetic, used in enzyme inhibition
Sodium phosphate tribasic dodecahydrate Na₃PO₄·12H₂O 380.12 Non-toxic buffer agent; lacks redox activity
Sodium metavanadate NaVO₃ 121.93 Linear polymeric structure; weaker phosphatase inhibition
Vanadyl sulfate (VOSO₄) VOSO₄·xH₂O ~163.00 (anhyd.) Vanadium(IV) species; higher bioavailability but lower tissue retention

Key Differences :

  • Oxidation State : Sodium orthovanadate contains V⁵⁺, enabling strong interactions with phosphate-binding enzymes, whereas vanadyl sulfate (V⁴⁺) exhibits distinct redox behavior .
  • Hydration : The dodecahydrate form enhances solubility compared to anhydrous vanadates like NaVO₃ .

Enzyme Inhibition

  • PTP1B Inhibition : Sodium orthovanadate inhibits PTP1B with an IC₅₀ of 204.1 ± 25.15 nM, outperforming synthetic inhibitors like Compounds 4 (185.4 nM) and 5 (167.2 nM) in specificity .
  • ATPase Inhibition : At 5 µM, it reduces intracellular K⁺ by blocking Na⁺/K⁺-ATPase, a mechanism absent in phosphate analogs like Na₃PO₄ .

Antidiabetic Effects

  • In diabetic rats, sodium orthovanadate normalizes blood glucose without increasing insulin secretion, unlike vanadyl sulfate, which requires higher doses for similar effects .

Anticancer Activity

  • Sodium orthovanadate induces apoptosis in sorafenib-resistant hepatocellular carcinoma (HCC) cells at 5 µM by suppressing HIF-1α/2α and GLUT1 .
  • Comparatively, decavanadate (V₁₀O₂₈⁶⁻) shows stronger pro-apoptotic effects but higher toxicity .

Pharmacokinetics and Toxicity

Table 2: Tissue Accumulation and Toxicity of Vanadium Compounds

Compound Tissue Accumulation (50 ppm, 9 weeks) Toxicity (LD₅₀, rats)
Sodium orthovanadate Kidney > Bone > Liver 5 mg/kg (i.p.)
Vanadyl sulfate Liver > Kidney 50 mg/kg (oral)

Key Findings :

  • Sodium orthovanadate accumulates preferentially in kidneys, causing diuresis at 5 mg/kg but nephrotoxicity at ≥20 mg/kg .
  • Vanadyl sulfate exhibits faster clearance but lower efficacy in enzyme inhibition .

Research Advancements and Industrial Relevance

  • Nanomaterial Synthesis: Sodium orthovanadate serves as a precursor for luminescent GdVO₄:Eu³⁺ nanoparticles, outperforming NaVO₃ in crystallinity and photostability .
  • Catalysis : It enhances pigment synthesis in BiPO₄-based materials due to V⁵⁺ redox activity, unlike inert Na₃PO₄ .

Q & A

Q. What are the recommended handling and storage protocols for sodium orthovanadate dodecahydrate in laboratory settings?

this compound requires careful handling due to its hygroscopic nature and potential toxicity. Key protocols include:

  • Storage : Keep in a tightly closed container at 10–30°C in a well-ventilated area to prevent moisture absorption and decomposition .
  • Safety measures : Use PPE (gloves, lab coat), avoid inhalation/ingestion, and rinse skin immediately with water upon contact. For spills, use neutralization protocols (e.g., dilute with water and collect for hazardous waste disposal) .
  • Disposal : Follow local regulations for vanadium-containing waste, as improper disposal can lead to environmental contamination .

Q. How is this compound synthesized, and what factors influence its hydrate stability?

The compound is typically synthesized by melting stoichiometric ratios of vanadium pentoxide (V₂O₅) and sodium carbonate (Na₂CO₃), producing Na₃VO₄, which is then hydrated. Key factors affecting hydrate stability include:

  • Temperature : Higher temperatures favor anhydrous forms, while cooling concentrated solutions yields hydrates (e.g., dodecahydrate forms at ~78°C) .
  • Alkalinity : Excess sodium hydroxide stabilizes the dodecahydrate form by suppressing hydrolysis to pyrovanadates .

Q. What are its primary applications in biochemical research?

  • Enzyme inhibition : Acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases (ALP), and ATPases by mimicking phosphate groups (IC₅₀ values vary by enzyme; e.g., 1–10 µM for PTP1B) .
  • Cell signaling studies : Used to block radiation-induced p53-mediated apoptosis in cell cultures (typical concentration: 10–100 µM) .
  • Buffering : Prepares termination solutions for kinase assays (e.g., insulin receptor studies) by chelating free phosphate .

Advanced Research Questions

Q. How should researchers address contradictory data on sodium orthovanadate’s effects on COX-2 expression across cell lines?

Studies show divergent outcomes:

  • Macrophages (THP-1) : No significant COX-2 protein/mRNA changes at ≤80 nM, but increased PGE₂ synthesis via COX-1 activation .
  • A549/HUVEC cells : Elevated COX-2 expression at higher concentrations (≥10 µM) . Methodological recommendations :
  • Validate cell-specific responses using RT-PCR/Western blotting with β-actin normalization .
  • Include selective COX-2 inhibitors (e.g., NS-398) to isolate COX-1 contributions .

Q. What experimental design considerations are critical when using sodium orthovanadate as a phosphatase inhibitor?

  • Stock preparation : Dissolve in alkaline buffers (pH 10) to prevent polymerization; filter-sterilize (0.22 µm) .
  • Concentration optimization : Titrate from 1–100 µM to balance inhibition efficacy and off-target effects (e.g., cytotoxicity at >200 µM) .
  • Controls : Include inactive analogs (e.g., sodium metavanadate) to confirm specificity .

Q. How can this compound be utilized in synthesizing luminescent nanomaterials?

  • Example application : Hydrothermal synthesis of GdVO₄:Eu³⁺/CDs nanocomposites for anti-counterfeiting.
  • Protocol : Mix Na₃VO₄·12H₂O (99% purity) with gadolinium/europium nitrates in aqueous citrate solution at 180°C for 24 hrs. Adjust pH to 9–10 for optimal crystallinity .
  • Characterization : Use XRD for phase purity and photoluminescence spectroscopy to quantify emission intensity .

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